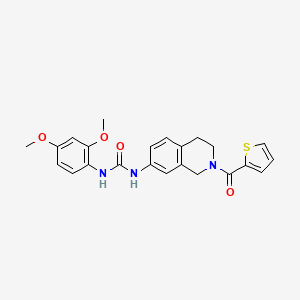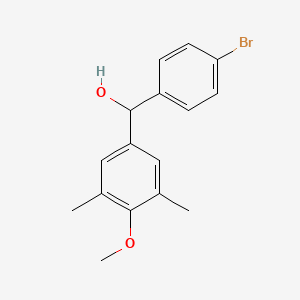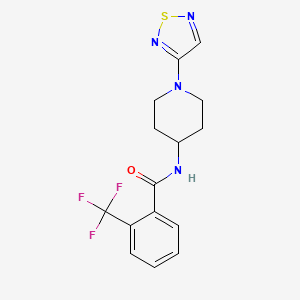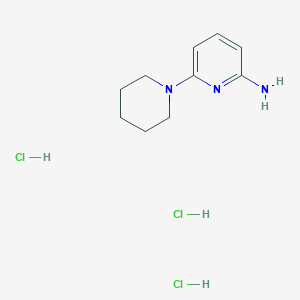
N-((2-methoxypyridin-3-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-methoxypyridin-3-yl)methyl)-6-morpholinopyrimidine-4-carboxamide (referred to as "compound X" in This compound is a kinase inhibitor, meaning that it is able to block the activity of certain enzymes in the body that are involved in cell growth and division. As a result, compound X has potential applications in a variety of fields, including cancer research and drug development.
Mecanismo De Acción
Target of Action
It is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells .
Mode of Action
The compound’s interaction with its targets results in changes in cellular processes. It has been found to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation . It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators .
Biochemical Pathways
It is known that the compound can affect the pathways involving protein kinase c and cyclooxygenase-2 . The downstream effects of these interactions can lead to changes in cell growth, proliferation, and inflammation.
Pharmacokinetics
It has been noted that the compound shows very low water solubility and a poor pharmacokinetic (pk) profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its ability to inhibit certain enzymes and signaling pathways. This can lead to changes in cell growth, proliferation, and inflammation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH, glucose levels, and ATP in the organism can affect the compound’s action . Additionally, the compound’s low water solubility can influence its bioavailability and efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its specificity for RTKs, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. Additionally, this compound has been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using compound X in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are numerous potential future directions for research on compound X. One area of focus is in the development of new drugs that are based on this compound, either by modifying its chemical structure or by using it as a starting point for drug discovery. Additionally, researchers are exploring the use of compound X in combination with other drugs or therapies, in order to enhance its effectiveness or reduce its toxicity. Finally, there is ongoing research into the mechanisms of action of compound X, in order to better understand how it works and how it can be optimized for different applications.
Métodos De Síntesis
The synthesis of compound X is a complex process that involves multiple steps. One common method for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a pyridine derivative and a morpholinopyrimidine derivative. This reaction is typically carried out in the presence of a base and a solvent such as dimethylformamide or dimethylacetamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of fields. One area of focus has been in cancer research, where compound X has been shown to have promising anti-tumor activity in preclinical studies. Other potential applications include the treatment of inflammatory diseases, such as rheumatoid arthritis, and the development of new drugs for a variety of conditions.
Propiedades
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-23-16-12(3-2-4-17-16)10-18-15(22)13-9-14(20-11-19-13)21-5-7-24-8-6-21/h2-4,9,11H,5-8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJKBGJHEIUEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2797279.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/no-structure.png)

triazin-4-one](/img/structure/B2797285.png)

![7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2797291.png)


![2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2797294.png)


![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B2797299.png)
![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2797300.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2797301.png)